(p-Tolyl)-alpha-D-glucopyranoside tetraacetate
Overview
Description
(p-Tolyl)-alpha-D-glucopyranoside tetraacetate is a chemical compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is specifically a derivative of glucose, where the hydroxyl groups of the glucose molecule are acetylated, and a p-tolyl group is attached to the anomeric carbon of the glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Tolyl)-alpha-D-glucopyranoside tetraacetate typically involves the acetylation of glucose followed by the introduction of the p-tolyl group. One common method starts with the acetylation of glucose using acetic anhydride in the presence of a catalyst like pyridine. This results in the formation of glucose pentaacetate. The next step involves the selective deacetylation of the anomeric position and subsequent reaction with p-tolyl alcohol in the presence of an acid catalyst to form the desired glycoside .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient catalysts to speed up the reaction and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(p-Tolyl)-alpha-D-glucopyranoside tetraacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the p-tolyl group.
Substitution: Reagents like sodium methoxide can be used to substitute the acetyl groups with methoxy groups.
Major Products Formed
Hydrolysis: Yields the free hydroxyl groups of glucose.
Oxidation: Produces p-toluic acid derivatives.
Substitution: Results in various substituted glycosides depending on the reagent used.
Scientific Research Applications
(p-Tolyl)-alpha-D-glucopyranoside tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in glycosylation processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (p-Tolyl)-alpha-D-glucopyranoside tetraacetate involves its interaction with specific molecular targets. The acetylated glucose moiety can interact with enzymes involved in glycosylation, while the p-tolyl group can participate in hydrophobic interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
p-Tolyl phenylacetate: Another compound with a p-tolyl group, but with different functional properties.
p-Tolylacetic acid: Contains a p-tolyl group attached to an acetic acid moiety.
3-(p-Tolyl)propionic acid: A compound with a p-tolyl group attached to a propionic acid chain.
Uniqueness
(p-Tolyl)-alpha-D-glucopyranoside tetraacetate is unique due to its glycosidic structure combined with the acetylated glucose and p-tolyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-ADAARDCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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